
trans-2,2'-Cyclohexane-1,2-diyldiacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile is an organic compound with the molecular formula C10H14N2 It is a nitrile derivative featuring a cyclohexane ring with two acetonitrile groups attached at the 1,2-positions in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile typically involves the reaction of trans-1,2-diaminocyclohexane with acetonitrile under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the nitrile groups.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile can undergo various chemical reactions, including:
Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic hydrolysis of the nitrile groups can yield corresponding carboxylic acids or amides.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Reduction: Primary amines.
Hydrolysis: Carboxylic acids or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The nitrile groups can form hydrogen bonds or participate in other interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2,2’-(cyclohexane-1,1-diyl)diacetonitrile: Similar structure but with different spatial arrangement of the nitrile groups.
trans-1,2-diaminocyclohexane: Precursor in the synthesis of 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile.
Cyclohexane-1,2-dicarboxylic acid: Related compound with carboxylic acid groups instead of nitriles.
Uniqueness: 2,2’-(trans-cyclohexane-1,2-diyl)diacetonitrile is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis or other isomeric forms. This configuration can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-[(1S,2S)-2-(cyanomethyl)cyclohexyl]acetonitrile |
InChI |
InChI=1S/C10H14N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h9-10H,1-6H2/t9-,10-/m0/s1 |
Clé InChI |
FGLZWKOCMIRVFJ-UWVGGRQHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CC#N)CC#N |
SMILES canonique |
C1CCC(C(C1)CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


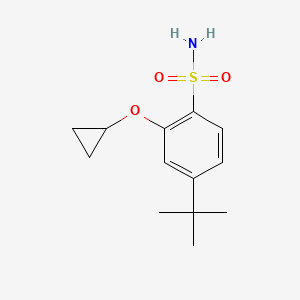
![Dichloro[4,4'-[1,5-pentanediylbis(oxy)]bis[benzenecarboximidamide]]platinum](/img/structure/B13151216.png)
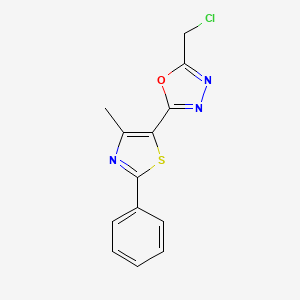
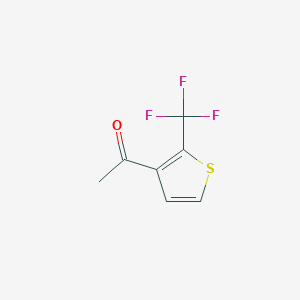

![2-[(3-Oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoic acid](/img/structure/B13151250.png)
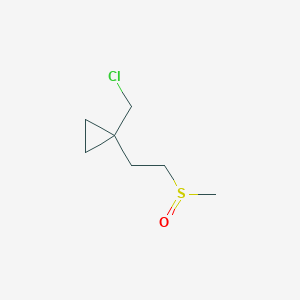

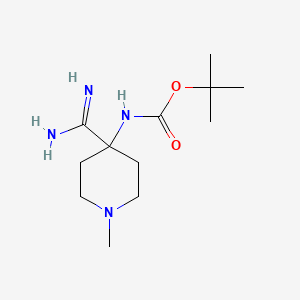


![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)


